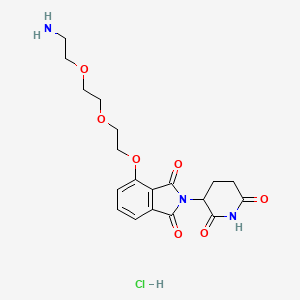

Thalidomide-PEG3-NH2 (hydrochloride)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Talidomida-PEG3-NH2 (clorhidrato) es un compuesto que combina talidomida con un enlazador de polietilenglicol (PEG) y un grupo amino, formando una sal de clorhidrato. Este compuesto se utiliza principalmente en el campo de la degradación de proteínas dirigida, específicamente en el desarrollo de quimeras de direccionamiento de proteólisis (PROTAC). Talidomida-PEG3-NH2 (clorhidrato) actúa como un ligando de cereblón, que es crucial para reclutar la proteína CRBN en la tecnología PROTAC .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Talidomida-PEG3-NH2 (clorhidrato) implica varios pasos:

Derivación de la talidomida: La talidomida se modifica para introducir un enlazador PEG. Esto generalmente implica la reacción de la talidomida con un derivado de PEG que contiene un grupo reactivo como un grupo amino o hidroxilo.

Unión del enlazador PEG: El enlazador PEG se une a la talidomida a través de una serie de reacciones, que a menudo implican la activación del derivado de PEG y el posterior acoplamiento con la talidomida.

Formación de la sal de clorhidrato: El producto final, Talidomida-PEG3-NH2, se convierte en su forma de sal de clorhidrato mediante la reacción con ácido clorhídrico

Métodos de producción industrial

La producción industrial de Talidomida-PEG3-NH2 (clorhidrato) sigue rutas sintéticas similares, pero se amplía para acomodar cantidades más grandes. El proceso implica medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final. El uso de reactores automatizados y sistemas de purificación es común en entornos industriales para mejorar la eficiencia y el rendimiento .

Análisis De Reacciones Químicas

Tipos de reacciones

Talidomida-PEG3-NH2 (clorhidrato) experimenta varias reacciones químicas, que incluyen:

Reacciones de sustitución: El grupo amino en el enlazador PEG puede participar en reacciones de sustitución nucleofílica.

Hidrólisis: El compuesto puede sufrir hidrólisis en condiciones ácidas o básicas, lo que lleva a la escisión del enlazador PEG.

Reacciones de acoplamiento: El grupo amino se puede utilizar en reacciones de acoplamiento para unir otras moléculas o ligandos

Reactivos y condiciones comunes

Sustitución nucleofílica: Se utilizan comúnmente reactivos como haluros de alquilo o cloruros de acilo.

Hidrólisis: Se emplean soluciones ácidas o básicas para inducir la hidrólisis.

Reacciones de acoplamiento: Se utilizan reactivos como carbodiimidas o ésteres de succinimida para reacciones de acoplamiento

Principales productos formados

Productos de sustitución: Varios derivados sustituidos de Talidomida-PEG3-NH2.

Productos de hidrólisis: Enlazadores PEG escindidos y derivados de talidomida.

Productos de acoplamiento: Conjuntos formados mediante la unión de otras moléculas al grupo amino

Aplicaciones Científicas De Investigación

Talidomida-PEG3-NH2 (clorhidrato) tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza en la síntesis de PROTAC para la degradación de proteínas dirigida.

Biología: Se emplea en estudios que involucran interacciones proteína-proteína y vías de señalización celular.

Medicina: Se investiga su potencial en el desarrollo de nuevos agentes terapéuticos para enfermedades como el cáncer y los trastornos neurodegenerativos.

Industria: Se utiliza en el desarrollo de nuevos sistemas de administración de fármacos y bioconjugados .

Mecanismo De Acción

Talidomida-PEG3-NH2 (clorhidrato) ejerce sus efectos actuando como un ligando de cereblón. Se une a la proteína CRBN, que es parte del complejo de ligasa de ubiquitina E3. Esta unión facilita el reclutamiento de proteínas diana al complejo de ligasa E3, lo que lleva a su ubiquitinación y posterior degradación por el proteasoma. Este mecanismo es la base de su uso en la tecnología PROTAC, donde ayuda en la degradación selectiva de proteínas causantes de enfermedades .

Comparación Con Compuestos Similares

Compuestos similares

Clorhidrato de Talidomida-O-amido-PEG3-C2-NH2: Otro ligando de cereblón con un enlazador PEG similar pero diferentes grupos funcionales.

Clorhidrato de Talidomida-5-PEG3-NH2: Una variante con una longitud de enlazador PEG diferente y funcionalización

Singularidad

Talidomida-PEG3-NH2 (clorhidrato) es único debido a su longitud de enlazador PEG específica y funcionalización, que proporcionan propiedades óptimas para aplicaciones PROTAC. Su capacidad para reclutar CRBN de manera efectiva y facilitar la degradación de proteínas dirigida lo convierte en una herramienta valiosa en la biología química y el descubrimiento de fármacos .

Actividad Biológica

Thalidomide-PEG3-NH2 (hydrochloride) is a compound that has garnered significant attention in biomedical research, particularly for its role as an E3 ligase ligand-linker conjugate. This compound is primarily utilized in the development of proteolysis-targeting chimeras (PROTACs), which are innovative tools for targeted protein degradation. This article delves into the biological activity of Thalidomide-PEG3-NH2, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

Thalidomide-PEG3-NH2 is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₃₁N₃O₅ |

| Molecular Weight | 369.46 g/mol |

| CAS Number | 2357113-68-7 |

| Appearance | White to off-white powder |

Thalidomide-PEG3-NH2 functions primarily through its interaction with cereblon (CRBN), a key component of the E3 ubiquitin ligase complex. The mechanism can be summarized as follows:

- Cereblon Recruitment : The thalidomide moiety binds to CRBN, facilitating the recruitment of target proteins for ubiquitination.

- Target Protein Degradation : This process leads to the proteasomal degradation of specific proteins, effectively lowering their cellular concentrations.

- Modulation of Cytokine Production : Thalidomide derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12, contributing to their anti-inflammatory effects .

Anti-inflammatory Effects

Thalidomide and its analogs, including Thalidomide-PEG3-NH2, exhibit potent anti-inflammatory properties. Studies have demonstrated that these compounds can inhibit TNF-α production in lipopolysaccharide-stimulated human peripheral blood mononuclear cells by approximately 60% . This inhibition occurs via enhanced degradation of TNF-α mRNA and suppression of NF-κB activity, a transcription factor involved in inflammatory responses .

Immunomodulatory Effects

Thalidomide has been shown to preferentially stimulate T-cell proliferation, particularly in CD8+ T-cell subsets. It induces a shift in T-helper cell responses by promoting Th2 cytokine production while inhibiting Th1 cytokines . This immunomodulatory effect is crucial in conditions such as multiple myeloma and certain autoimmune diseases.

Antitumor Activity

The compound's ability to inhibit tumor cell adhesion and communication is particularly relevant in cancer therapy. Thalidomide has been found to decrease the levels of IL-6 and other cytokines that support plasma cell growth in the bone marrow microenvironment, which is vital for treating multiple myeloma .

Stability and Activity Studies

Research indicates that thalidomide and its N-alkyl analogs maintain similar stability and biological activity profiles. A study assessed their hydrolysis rates and TNF-α inhibition capabilities, revealing half-lives ranging from 25 to 35 hours at physiological pH levels . These findings suggest that modifications to thalidomide's structure do not significantly impair its therapeutic potential.

PROTAC Development

Thalidomide-based PROTACs have emerged as promising therapeutic agents. By linking thalidomide with various warheads through PEG linkers, researchers can create targeted degradation systems that selectively eliminate disease-causing proteins . This approach has shown efficacy in preclinical models, paving the way for novel cancer therapies.

Propiedades

Fórmula molecular |

C19H24ClN3O7 |

|---|---|

Peso molecular |

441.9 g/mol |

Nombre IUPAC |

4-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |

InChI |

InChI=1S/C19H23N3O7.ClH/c20-6-7-27-8-9-28-10-11-29-14-3-1-2-12-16(14)19(26)22(18(12)25)13-4-5-15(23)21-17(13)24;/h1-3,13H,4-11,20H2,(H,21,23,24);1H |

Clave InChI |

UNNSZZPWHUBHBM-UHFFFAOYSA-N |

SMILES canónico |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCN.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.